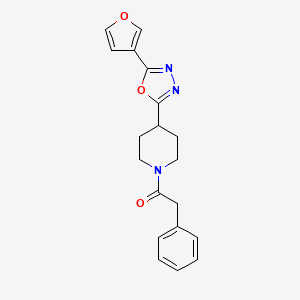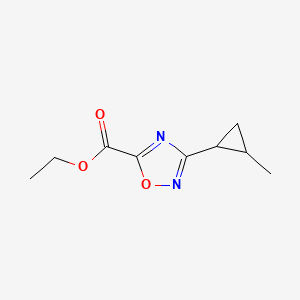
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The cyclopropyl group is a strained ring, which can have interesting chemical properties . The oxadiazole ring is aromatic and can participate in pi stacking interactions. The ethyl group is a simple alkyl chain, and the carboxylate is a common functional group that can participate in a variety of reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any stereochemistry. Cyclopropyl groups are known to impart strain to molecules, which can affect their reactivity . Oxadiazoles are aromatic and may contribute to the compound’s stability .
Wissenschaftliche Forschungsanwendungen
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers
Specific Scientific Field
This research falls under the field of Organic Chemistry .
Summary of the Application
The study focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers via formal SN2′ substitution of bromocylopropanes .
Methods of Application or Experimental Procedures
The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
Results or Outcomes
The research resulted in obtaining enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .
Selection of Boron Reagents for Suzuki–Miyaura Coupling
Specific Scientific Field
This research is in the field of Chemical Synthesis .
Summary of the Application
The study discusses the selection of boron reagents for Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Methods of Application or Experimental Procedures
The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Results or Outcomes
The research provides a comprehensive review of the seven main classes of boron reagent that have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
Use of Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate
Specific Scientific Field
This compound is used in the field of Chemical Synthesis .
Summary of the Application
Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate is a chemical compound used in various chemical reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound are not provided .
Results or Outcomes
The specific results or outcomes obtained from the use of this compound are not provided .
Biological Potential of Indole Derivatives
Specific Scientific Field
This research is in the field of Pharmacology .
Summary of the Application
The study discusses the biological potential of indole derivatives .
Methods of Application or Experimental Procedures
Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
Results or Outcomes
Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
Eigenschaften
IUPAC Name |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-9(12)8-10-7(11-14-8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHUSDMKIWYJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

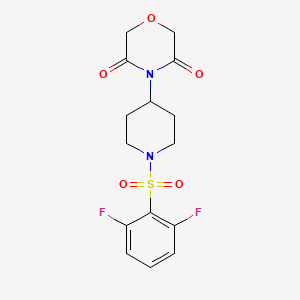
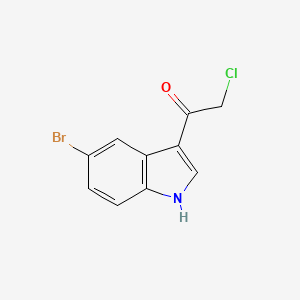
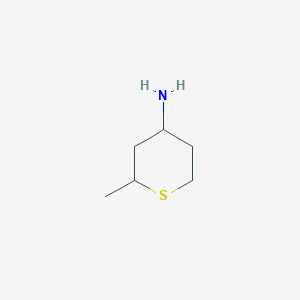
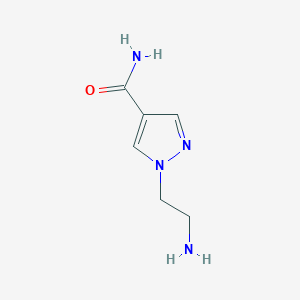
![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
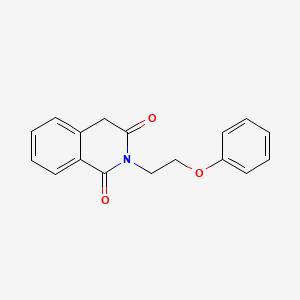
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)
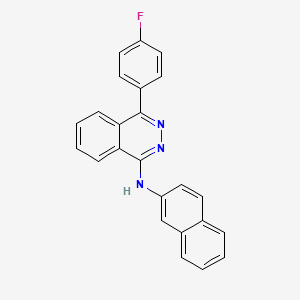
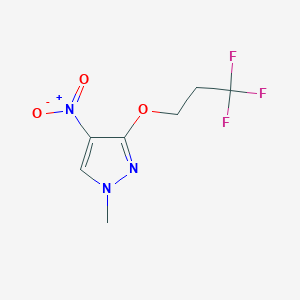
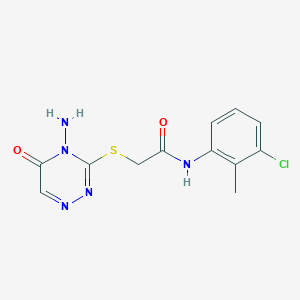
![4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2650323.png)
